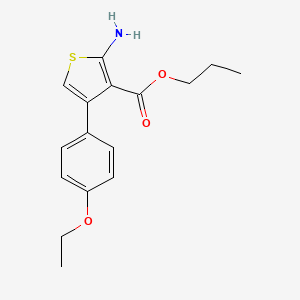

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is an organic compound with a unique molecular structure that has been studied for its potential applications in scientific research. It is a member of the thiophene family which is known for its aromatic character and strong electron-withdrawing properties. Furthermore, this compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer activities.

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities

Thiophene derivatives have been extensively studied for their pronounced antimicrobial and antioxidant properties. Compounds such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have shown significant antibacterial and antifungal activities. These compounds also demonstrated remarkable antioxidant potential, suggesting their utility in developing new antimicrobial agents with potential applications in pharmaceuticals and healthcare (Raghavendra et al., 2016).

Tumor Cell Selectivity

Some thiophene derivatives exhibit pronounced anti-proliferative activity and tumor cell selectivity. For instance, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) and its derivatives have been identified as novel classes of tumor-selective compounds that preferentially inhibit the proliferation of specific tumor cell types such as leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells. These findings highlight the potential of thiophene derivatives in targeted cancer therapy (Thomas et al., 2017).

Physico-Chemical Properties and Drug Development

The study of physico-chemical properties of thiophene derivatives reveals their potential as candidates for ultra-short beta-adrenolytic activity, with implications for drug development. The investigation of spectral characteristics, lipophilicity, surface activity, and adsorbability of these compounds provides valuable insights into the relationship between their molecular structure and biological activity, serving as a foundation for quantitative structure-activity studies (Stankovicová et al., 2014).

Solar Energy Conversion

Thiophene-based compounds have also found applications in solar energy conversion, particularly in the development of hole-transporting materials (HTMs) for perovskite solar cells. New electron-rich molecules containing thiophene cores with arylamine side groups have achieved power conversion efficiencies of up to 15.4%, demonstrating the potential of thiophene derivatives in enhancing the efficiency of perovskite-based solar cell devices (Li et al., 2014).

Propiedades

IUPAC Name |

propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-3-9-20-16(18)14-13(10-21-15(14)17)11-5-7-12(8-6-11)19-4-2/h5-8,10H,3-4,9,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWOPKRLKGEXQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OCC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2864326.png)

![(E)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2864338.png)

![Methyl 3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propanoate](/img/structure/B2864341.png)

![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2864348.png)